molecular formula C5H10Cl2 B3053074 Amylene dichloride CAS No. 507-45-9

Amylene dichloride

Cat. No.: B3053074
CAS No.: 507-45-9
M. Wt: 141.04 g/mol
InChI Key: TXTORVZCRUFBBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amylene dichloride can be synthesized through the chlorination of amylene (2-methyl-2-butene). The reaction typically involves the addition of chlorine gas to amylene in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound involves the chlorination of amylene using chlorine gas in large-scale reactors. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of amylene to this compound. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Amylene dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: It can undergo dehydrohalogenation to form alkenes when treated with strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt).

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes such as 2-methyl-2-butene.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

Amylene dichloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of amylene dichloride involves its reactivity towards nucleophiles and bases. The chlorine atoms in the molecule are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amylene dichloride is unique due to the presence of two chlorine atoms and a methyl group on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2,3-dichloro-2-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-4(6)5(2,3)7/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTORVZCRUFBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862071
Record name 2,3-Dichloro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-45-9
Record name Amylene dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-2-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYLENE DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26110Z568S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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